[(3,4-Dimethoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride [(3,4-Dimethoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1158740-54-5
VCID: VC8053355
InChI: InChI=1S/C12H17NO2.ClH/c1-4-7-13-9-10-5-6-11(14-2)12(8-10)15-3;/h4-6,8,13H,1,7,9H2,2-3H3;1H
SMILES: COC1=C(C=C(C=C1)CNCC=C)OC.Cl
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol

[(3,4-Dimethoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride

CAS No.: 1158740-54-5

Cat. No.: VC8053355

Molecular Formula: C12H18ClNO2

Molecular Weight: 243.73 g/mol

* For research use only. Not for human or veterinary use.

[(3,4-Dimethoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride - 1158740-54-5

Specification

CAS No. 1158740-54-5
Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
IUPAC Name N-[(3,4-dimethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride
Standard InChI InChI=1S/C12H17NO2.ClH/c1-4-7-13-9-10-5-6-11(14-2)12(8-10)15-3;/h4-6,8,13H,1,7,9H2,2-3H3;1H
Standard InChI Key FXSWBJPYXBHTPN-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CNCC=C)OC.Cl
Canonical SMILES COC1=C(C=C(C=C1)CNCC=C)OC.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

(3,4-Dimethoxyphenyl)methylamine hydrochloride (IUPAC name: N-[(3,4-dimethoxyphenyl)methyl]prop-2-en-1-amine hydrochloride) is a hydrochloride salt derived from the corresponding free base amine. Its molecular formula is C₁₂H₁₈ClNO₂, with a molecular weight of 243.73 g/mol (calculated from the free base molecular weight of 207.27 g/mol + HCl). The compound features:

  • A 3,4-dimethoxyphenyl group, which introduces electron-donating methoxy substituents at the 3rd and 4th positions of the benzene ring.

  • An allylamine (prop-2-en-1-yl) group attached to the benzyl nitrogen, providing reactivity for further functionalization.

  • A hydrochloride counterion, enhancing solubility in polar solvents .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₈ClNO₂Calculated
Molecular Weight243.73 g/molCalculated
SolubilitySoluble in water, methanolInferred
StabilityHygroscopic; store at 2–8°CInferred

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of (3,4-Dimethoxyphenyl)methylamine hydrochloride typically involves a two-step process:

  • Formation of the Free Base Amine:

    • Step 1: Reacting 3,4-dimethoxybenzyl chloride with allylamine in the presence of a base (e.g., potassium carbonate) under anhydrous conditions. This nucleophilic substitution reaction proceeds via an SN2 mechanism, yielding the free base amine .

    • Step 2: Purification via column chromatography or recrystallization to isolate the intermediate.

  • Salt Formation:

    • Treating the free base with hydrochloric acid (HCl) in a polar solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.

Table 2: Representative Synthetic Conditions

ReagentConditionsYield
3,4-Dimethoxybenzyl chlorideAllylamine, K₂CO₃, DMF, 80°C65–75%
HCl (gas)Diethyl ether, 0°C>90%

Biological Activity and Mechanistic Insights

Table 3: Comparative Bioactivity of Analogous Amines

CompoundActivity (IC₅₀/MIC)Target
[(3,4-Dichlorophenyl)methyl]amine16 µg/mL (MIC)S. aureus
N-(3,4-Dimethoxybenzyl)prop-2-enamide12 µMTubulin

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

This compound serves as a versatile building block in medicinal chemistry:

  • Peptide Mimetics: The allylamine group enables incorporation into peptidomimetic scaffolds targeting protease enzymes.

  • Dopamine Receptor Ligands: Structural similarity to apomorphine suggests potential dopaminergic activity, warranting further exploration .

Material Science Applications

The hydrochloride salt’s solubility makes it suitable for:

  • Polymer Modification: Grafting onto biodegradable polymers for drug delivery systems.

  • Coordination Chemistry: Acting as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems.

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